molecular formula C11H23ClHgO B14528517 Chloro(6-methoxydecan-5-yl)mercury CAS No. 62594-84-7

Chloro(6-methoxydecan-5-yl)mercury

Cat. No.: B14528517
CAS No.: 62594-84-7
M. Wt: 407.34 g/mol
InChI Key: VVKAKPJTHQEAON-UHFFFAOYSA-M
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Description

Chloro(6-methoxydecan-5-yl)mercury is an organomercury compound characterized by a decan-5-yl backbone substituted with a methoxy group at position 6 and a mercury-chloride moiety. Organomercury compounds are historically significant in synthetic chemistry and industrial applications, though their use has declined due to well-documented toxicity and environmental persistence . This compound’s structure combines a long alkyl chain (10 carbons) with a polar methoxy group, influencing its solubility, reactivity, and biological interactions.

Properties

CAS No.

62594-84-7

Molecular Formula

C11H23ClHgO

Molecular Weight

407.34 g/mol

IUPAC Name

chloro(6-methoxydecan-5-yl)mercury

InChI

InChI=1S/C11H23O.ClH.Hg/c1-4-6-8-10-11(12-3)9-7-5-2;;/h10-11H,4-9H2,1-3H3;1H;/q;;+1/p-1

InChI Key

VVKAKPJTHQEAON-UHFFFAOYSA-M

Canonical SMILES

CCCCC(C(CCCC)[Hg]Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(6-methoxydecan-5-yl)mercury typically involves the reaction of mercury(II) chloride with 6-methoxydecan-5-ol in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

HgCl2+C10H21OCH3C11H23ClHgO+HCl\text{HgCl}_2 + \text{C}_{10}\text{H}_{21}\text{OCH}_3 \rightarrow \text{C}_{11}\text{H}_{23}\text{ClHgO} + \text{HCl} HgCl2​+C10​H21​OCH3​→C11​H23​ClHgO+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Chloro(6-methoxydecan-5-yl)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different mercury-containing products.

    Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like thiols or amines can replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution with a thiol could produce a thiomercury compound.

Scientific Research Applications

Chloro(6-methoxydecan-5-yl)mercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific cellular pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Chloro(6-methoxydecan-5-yl)mercury involves its interaction with molecular targets such as enzymes and proteins. The mercury atom can form strong bonds with sulfur-containing amino acids, leading to inhibition or modification of enzyme activity. This interaction can affect various cellular pathways, making the compound useful in studying biochemical processes.

Comparison with Similar Compounds

Alkylmercury Halides with Methoxy Substituents

Chloro(6-methoxydecan-5-yl)mercury belongs to a subclass of alkylmercury halides with ether-functionalized side chains. Key analogs include:

Compound Name Structure Features Key Properties Evidence Source
Chloro(2-methoxy-1-methylbutyl)mercury 5-carbon chain, methoxy at C2 Higher volatility, moderate lipophilicity
Chloro(3-methoxybutan-2-yl)mercury 4-carbon chain, methoxy at C3 Enhanced water solubility
Chloro(2-methoxyoctyl)mercury 8-carbon chain, methoxy at C2 Intermediate bioaccumulation

Key Findings :

  • Methoxy Position : Methoxy groups at mid-chain positions (e.g., C6 in the target compound) reduce reactivity with nucleophiles compared to terminal methoxy groups, as observed in Chloro(2-methoxyoctyl)mercury .

Cyclic and Aromatic Organomercury Compounds

Compounds with cyclic or aromatic substituents exhibit distinct electronic and steric effects:

Compound Name Structure Features Key Properties Evidence Source
Chloro(phenylethynyl)mercury Aromatic ethynyl group High electrophilicity
Chloro(cyclohexyl)mercury Cyclohexyl backbone Steric hindrance reduces toxicity
Chloro(trifluoromethyl)mercury Electron-withdrawing CF₃ group Enhanced stability in acidic media

Key Findings :

  • Electronic Effects : The methoxy group in this compound is electron-donating, contrasting with electron-withdrawing groups (e.g., CF₃) that increase mercury’s electrophilic character .
  • Toxicity Profile : Linear alkylmercury compounds like the target are more neurotoxic than cyclic analogs (e.g., cyclohexylmercury) due to easier membrane penetration .

Mercury Compounds with Mixed Functional Groups

Hybrid structures combining halides, esters, or amines highlight reactivity trends:

Compound Name Structure Features Key Properties Evidence Source
Chloro(2-hydroxyethyl)mercury Hydroxyl group at C2 Rapid renal clearance
Chloro[(4-fluorophenyl)methyl]mercury Aromatic fluorine substitution Resistance to biodegradation
Chloro(methoxymethyl)mercury Methoxymethyl side chain Moderate environmental persistence

Key Findings :

  • Polar Functional Groups : The methoxy group in this compound may slightly improve solubility in polar solvents compared to purely alkyl derivatives, though less effectively than hydroxyl groups .
  • Environmental Persistence: Long alkyl chains paired with stable ether bonds (as in the target compound) likely result in slower degradation compared to hydroxy- or amino-substituted analogs .

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